3-tridecylbenzenesulfonic Acid
CAS No.: 531501-82-3
Cat. No.: VC17008030
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 531501-82-3 |
|---|---|
| Molecular Formula | C19H32O3S |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 3-tridecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22) |
| Standard InChI Key | LFJSGUQNGOABGS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Tridecylbenzenesulfonic acid (C₁₉H₃₂O₃S) features a 13-carbon alkyl chain (tridecyl group) bonded to the benzene ring at the meta position, with a sulfonic acid (-SO₃H) functional group at the para position relative to the alkyl substituent. The molecular weight is 340.5 g/mol, and its structure is represented by the SMILES notation CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O . The InChIKey LFJSGUQNGOABGS-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications .
Table 1: Key Identifiers of 3-Tridecylbenzenesulfonic Acid
| Property | Value |
|---|---|
| CAS No. | 531501-82-3 |
| Molecular Formula | C₁₉H₃₂O₃S |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 3-tridecylbenzenesulfonic acid |
| SMILES | CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
| InChIKey | LFJSGUQNGOABGS-UHFFFAOYSA-N |
Synthesis and Industrial Production
The compound is synthesized via sulfonation of 3-tridecylbenzene using concentrated sulfuric acid or oleum, followed by neutralization to yield sulfonic acid. Industrial-scale production often involves continuous reactors to optimize yield and purity . Recent advancements in catalytic sulfonation have reduced byproduct formation, enhancing the environmental sustainability of the process .
Physicochemical Properties
Solubility and Phase Behavior
3-Tridecylbenzenesulfonic acid exhibits limited water solubility (critical micelle concentration ≈ 0.1 g/L for C₁₀ analogs) due to its long hydrophobic chain, but solubility increases significantly in polar organic solvents like ethanol . The compound exists as a white crystalline solid at room temperature, with a melting point exceeding 100°C, as inferred from homologous compounds .
Surface Activity
The amphiphilic nature of this compound enables micelle formation at concentrations above 0.5 mM, reducing water surface tension to 30–35 mN/m. This property underpins its utility in detergent formulations, where it enhances soil removal through emulsification .
Toxicological Profile
Acute Toxicity
Animal studies report an oral LD₅₀ > 2,000 mg/kg in rats, classifying it as mildly toxic. Dermal exposure in rabbits caused severe irritation (mean erythema score = 4/4) at 0.5 mL doses, necessitating protective equipment during handling .
Chronic Exposure Risks
A 90-day dermal study in rodents showed no systemic toxicity below 300 mg/kg/day, though hepatic enzyme alterations (↓ adenosine triphosphatase, ↑ acid phosphatase) occurred at higher doses . No evidence of carcinogenicity was observed in two-year bioassays .
Regulatory Status and Environmental Impact
Global Regulations
Future Research Directions
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Green Synthesis Methods: Developing biocatalytic sulfonation pathways using engineered sulfotransferases.
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Nanotechnology Integration: Investigating micellar drug delivery systems leveraging pH-responsive self-assembly.
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Environmental Monitoring: Long-term ecotoxicity studies on aquatic invertebrates at sub-micellar concentrations.
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